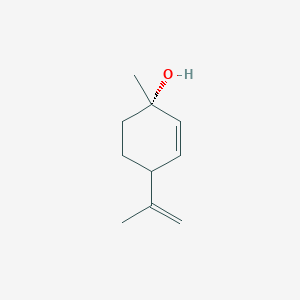

(1S,4R)-4-Isopropenyl-1-methyl-cyclohex-2-en-1-ol

Description

(1S,4R)-4-Isopropenyl-1-methyl-cyclohex-2-en-1-ol (IUPAC name) is a bicyclic monoterpenoid alcohol with the molecular formula C₁₀H₁₆O (MW: 152.23 g/mol) . It is a key intermediate in the synthesis of cannabidiol (CBD) and is synthesized via photooxidation of D-limonene followed by fractional distillation . The compound features two stereocenters at positions 1 and 4, leading to distinct stereochemical properties.

Properties

Molecular Formula |

C10H16O |

|---|---|

Molecular Weight |

152.23 g/mol |

IUPAC Name |

(1S)-1-methyl-4-prop-1-en-2-ylcyclohex-2-en-1-ol |

InChI |

InChI=1S/C10H16O/c1-8(2)9-4-6-10(3,11)7-5-9/h4,6,9,11H,1,5,7H2,2-3H3/t9?,10-/m1/s1 |

InChI Key |

MKPMHJQMNACGDI-QVDQXJPCSA-N |

Isomeric SMILES |

CC(=C)C1CC[C@](C=C1)(C)O |

Canonical SMILES |

CC(=C)C1CCC(C=C1)(C)O |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Mechanism

- Starting material : 1S,2S,5R-N,N,2-trimethyl-2-hydroxy-5-isopropenylcyclohexamine oxide (1.430 g, 6.7 mmol).

- Temperature : 180°C under vacuum (1 mmHg).

- Mechanism : The amine oxide undergoes β-hydrogen elimination, producing the allylic alcohol and dimethylhydroxylamine as a byproduct (Figure 1).

$$

\text{Amine oxide} \xrightarrow{\Delta, \text{vacuum}} \text{(1S,4R)-4-Isopropenyl-1-methyl-cyclohex-2-en-1-ol} + \text{Me}_2\text{NOH}

$$

Purification and Yield

- Distillation : The crude product is distilled as a yellow oil (1.317 g).

- Chromatography : Flash chromatography (2:3 diethyl ether:hexane) yields 0.752 g (74%) of colorless oil.

- Characterization :

Multistep Synthesis from (+)-(R)-Limonene

Patent US-4433183-A outlines a route starting from (+)-(R)-limonene, a readily available terpene.

Key Steps

- Epoxidation : Limonene is epoxidized to form 1,2-limonene oxide.

- Acid-catalyzed ring-opening : The epoxide undergoes regioselective hydrolysis to a diol.

- Selective oxidation : A tertiary alcohol is oxidized to the ketone.

- Reductive elimination : The ketone is reduced to the target alcohol.

Optimization Challenges

- Stereocontrol : Maintaining the (1S,4R) configuration requires chiral catalysts or resolution techniques.

- Byproducts : Competing pathways may form menthofuran or carvone derivatives.

Catalytic Epoxidation and Downstream Functionalization

Recent advances in catalytic epoxidation enable efficient access to limonene-derived intermediates.

Phosphotungstate-Catalyzed Epoxidation

Downstream Transformations

- Epoxide ring-opening : Nucleophilic attack by water or alcohols generates diols.

- Selective reduction : Catalytic hydrogenation (Pd/C, H$$_2$$) or borohydride reduction yields the alcohol.

Comparative Analysis of Methods

Mechanistic Insights and Side Reactions

Competing Pathways in Cope Elimination

Byproducts in Limonene-Derived Syntheses

- Menthofuran : Formed via acid-catalyzed cyclization of limonene epoxide.

- Carvone : Resulting from overoxidation of the diol intermediate.

Industrial-Scale Considerations

- Cost analysis : The limonene route is preferred for bulk production ($0.50–1.00/g vs. $15–20/g for amine oxide route).

- Safety : Pyrolysis at 180°C requires specialized equipment to handle volatile organics.

Emerging Methodologies

Biocatalytic Approaches

Flow Chemistry

- Continuous pyrolysis : Microreactors improve heat transfer, reducing decomposition.

Chemical Reactions Analysis

Types of Reactions

(1S,4R)-4-Isopropenyl-1-methyl-cyclohex-2-en-1-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Substitution: It can undergo substitution reactions where the isopropenyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various alcohols, ketones, and substituted cyclohexenes .

Scientific Research Applications

(1S,4R)-4-Isopropenyl-1-methyl-cyclohex-2-en-1-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.

Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma

Mechanism of Action

The mechanism by which (1S,4R)-4-Isopropenyl-1-methyl-cyclohex-2-en-1-ol exerts its effects involves interactions with various molecular targets. It is believed to modulate specific pathways related to its biological activities, although detailed studies are still required to fully elucidate these mechanisms .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Stereoisomers

cis-4-(Isopropyl)-1-methylcyclohex-2-en-1-ol

- Molecular Formula : C₁₀H₁₈O (MW: 154.25 g/mol) .

- Key Differences : Replaces the isopropenyl group with a saturated isopropyl group.

- Physical Properties : Boiling point = 73–74°C at 4 Torr; density = 0.922 g/cm³ .

- Stereochemistry : (1R,4R) configuration, altering its spatial arrangement compared to the target compound .

(1S,4R)-4-(2-Hydroxypropan-2-yl)-1-methylcyclohex-2-en-1-ol

- Molecular Formula : C₁₀H₁₈O₂ (MW: 170.25 g/mol) .

- Key Differences : Contains an additional hydroxyl group on the isopropyl substituent.

- Impact : Increased polarity and hydrogen-bonding capacity, affecting solubility and reactivity .

(1R,4S)-1-Methyl-4-(1-methylethenyl)cyclohex-2-en-1-ol

Physicochemical Properties Comparison

Bioactivity and Pharmacological Relevance

- Structural Clustering: Compounds with similar structures (e.g., terpenoids) cluster by bioactivity profiles, suggesting shared protein targets and modes of action .

Biological Activity

(1S,4R)-4-Isopropenyl-1-methyl-cyclohex-2-en-1-ol, also known as (1S,4R)-1-methyl-4-(prop-1-en-2-yl)cyclohex-2-enol, is a monoterpenoid compound with significant biological activity. This compound is derived from natural sources and has been studied for its potential therapeutic applications, particularly in antimicrobial and antifungal activities.

- Molecular Formula : C₁₀H₁₆O

- Molecular Weight : 152.24 g/mol

- CAS Number : 22972-51-6

- Boiling Point : 81–83 °C at 7 mmHg

- Melting Point : 18 °C

- Density : 0.9398 g/cm³ at 25 °C

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties. In a study evaluating the antibacterial effects of essential oils containing this compound, it was found to be effective against both Gram-positive and Gram-negative bacteria.

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 3.125 µg/mL |

| Escherichia coli | >100 µg/mL |

The mechanism of action is primarily attributed to its ability to disrupt the integrity of bacterial cell membranes, leading to increased permeability and subsequent cell death .

Antifungal Activity

In addition to antibacterial effects, this compound has shown antifungal activity. A comparative analysis demonstrated that this compound effectively inhibited the growth of various fungal strains, including Candida albicans and Cryptococcus neoformans.

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 50 |

| Cryptococcus neoformans | 25 |

The antifungal mechanism involves interference with ergosterol synthesis in fungal cell membranes, which is crucial for maintaining membrane integrity .

Study on Essential Oils

A study published in the Journal of Essential Oil Research characterized the essential oils from various plants, highlighting the presence of this compound. The research concluded that the oil exhibited significant antibacterial properties against Staphylococcus aureus and Escherichia coli, reinforcing its potential use as a natural preservative or therapeutic agent .

Antifungal Efficacy Investigation

Another investigation focused on the antifungal properties of this compound revealed that it could serve as an effective treatment option against fungal infections. The study emphasized its potential role in developing new antifungal agents due to its low toxicity profile and high efficacy against resistant strains .

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended to confirm the stereochemistry of (1S,4R)-4-isopropenyl-1-methyl-cyclohex-2-en-1-ol?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly - and -NMR, is critical for stereochemical confirmation. Key diagnostic signals include coupling constants (e.g., -values for cyclohexenol protons) and splitting patterns that differentiate axial/equatorial substituents. For example, the (1S,4R) configuration generates distinct NOE (Nuclear Overhauser Effect) correlations between specific protons, such as H-1 and H-4, which can be validated via 2D NOESY experiments . Chiral HPLC or polarimetry may supplement NMR to verify enantiomeric purity .

Q. What are the common synthetic routes for preparing this compound?

- Answer : Two primary methods are reported:

- Cyclization of terpene precursors : Limonene derivatives undergo hydroxylation and stereoselective rearrangement, often catalyzed by Lewis acids like BF·EtO .

- Asymmetric synthesis : Enzymatic resolution (e.g., lipase-mediated kinetic resolution) or chiral auxiliary approaches can achieve the (1S,4R) configuration .

Q. How can researchers validate the purity of this compound, and what impurities are frequently observed?

- Answer : High-Performance Liquid Chromatography (HPLC) with UV detection (>95% purity threshold) is standard . Common impurities include diastereomers (e.g., (1R,4S)-isomer) and degradation products like cyclohexenone derivatives formed via dehydration. Gas Chromatography-Mass Spectrometry (GC-MS) helps identify volatile byproducts .

Advanced Research Questions

Q. How can conflicting literature data on the compound’s stability in aqueous solutions be resolved?

- Answer : Discrepancies arise from varying experimental conditions (pH, temperature, light exposure). To reconcile results:

- Conduct controlled stability studies using buffered solutions (pH 3–9) and monitor degradation via LC-MS.

- Use isotopically labeled analogs (e.g., ) to trace hydrolysis pathways.

- Reference NIST data for thermodynamic parameters (e.g., ΔG of hydrolysis) to predict stability under specific conditions .

Q. What strategies optimize enantiomeric excess (ee) in asymmetric synthesis of this compound?

- Answer :

- Catalytic asymmetric epoxidation : Chiral salen-Mn(III) catalysts can achieve >90% ee in terpene-derived precursors .

- Dynamic kinetic resolution : Combine enzymatic catalysis (e.g., Candida antarctica lipase B) with racemization agents to enhance yield and ee .

- Computational modeling (DFT studies) predicts transition-state geometries to guide catalyst design .

Q. How does the compound’s conformation affect its reactivity in Diels-Alder reactions?

- Answer : The cyclohexenol ring adopts a half-chair conformation, positioning the isopropenyl group as a dieneophile. Steric hindrance from the 1-methyl group slows reactivity, but Lewis acid additives (e.g., TiCl) stabilize the transition state. Kinetic studies comparing endo/exo selectivity under varying conditions (solvent polarity, temperature) are recommended .

Q. What experimental protocols mitigate degradation during long-term storage?

- Answer :

- Store under inert gas (N or Ar) at +4°C to prevent oxidation .

- Add stabilizers (e.g., BHT for radical scavenging) in non-polar solvents (hexane, toluene).

- Monitor degradation via periodic NMR or LC-MS, referencing NIST spectral libraries for byproduct identification .

Q. How can researchers design experiments to differentiate between enzymatic and non-enzymatic metabolic pathways in biological systems?

- Answer :

- Isotope tracing : Use -labeled compound in in vitro assays with liver microsomes. Compare metabolite profiles with/without cytochrome P450 inhibitors (e.g., ketoconazole).

- Computational docking : Model interactions with CYP3A4 or other enzymes to predict binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.